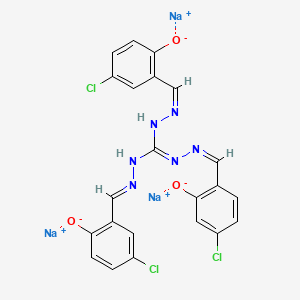
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenol groups and hydrazone linkages. Its properties make it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate typically involves the condensation of 4-chlorosalicylaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the phenolate ion. The reaction mixture is then refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate undergoes various chemical reactions, including:
Reduction: The hydrazone linkages can be reduced to hydrazines using reducing agents such as sodium borohydride.
Substitution: The chlorinated phenol groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
Major products formed from these reactions include quinones (from oxidation), hydrazines (from reduction), and substituted phenols (from nucleophilic substitution).
科学的研究の応用
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent probes for environmental monitoring and food safety.
作用機序
The mechanism of action of Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate involves its interaction with molecular targets such as DNA and proteins. The compound’s phenolate groups can form hydrogen bonds with nucleic acids, while the hydrazone linkages can interact with protein active sites. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
4-chloro-2-((2-phenoxyphenyl)imino)methyl)phenol: Similar structure but lacks the hydrazone linkages.
4-chloro-2-methylphenoxyacetic acid: Contains a chlorinated phenol group but differs in its overall structure and applications.
Uniqueness
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate is unique due to its multiple hydrazone linkages and phenolate groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.
特性
分子式 |
C22H14Cl3N6Na3O3 |
|---|---|
分子量 |
585.7 g/mol |
IUPAC名 |
trisodium;5-chloro-2-[(Z)-[[[(2E)-2-[(5-chloro-2-oxidophenyl)methylidene]hydrazinyl]-[(2Z)-2-[(5-chloro-2-oxidophenyl)methylidene]hydrazinyl]methylidene]hydrazinylidene]methyl]phenolate |
InChI |
InChI=1S/C22H17Cl3N6O3.3Na/c23-16-3-5-19(32)14(7-16)11-27-30-22(29-26-10-13-1-2-18(25)9-21(13)34)31-28-12-15-8-17(24)4-6-20(15)33;;;/h1-12,32-34H,(H2,29,30,31);;;/q;3*+1/p-3/b26-10-,27-11-,28-12+;;; |
InChIキー |
ZHVKWZPYKMIGHC-SLSMEEBOSA-K |
異性体SMILES |
C1=CC(=C(C=C1Cl)[O-])/C=N\N=C(N/N=C/C2=C(C=CC(=C2)Cl)[O-])N/N=C\C3=C(C=CC(=C3)Cl)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1Cl)[O-])C=NN=C(NN=CC2=C(C=CC(=C2)Cl)[O-])NN=CC3=C(C=CC(=C3)Cl)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


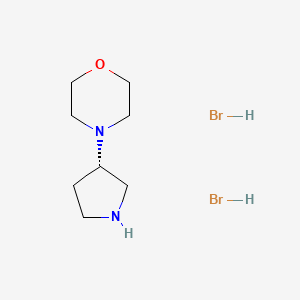
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
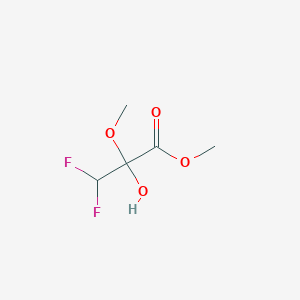
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
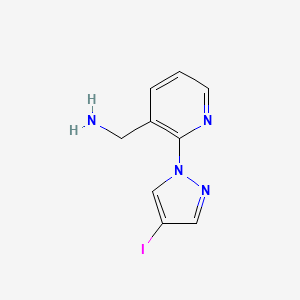
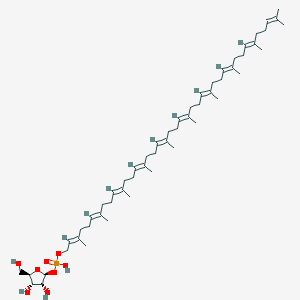
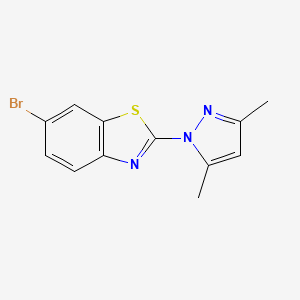
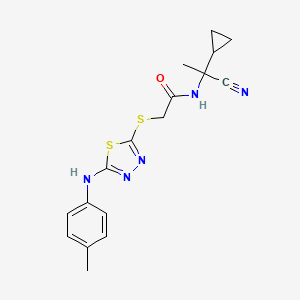

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
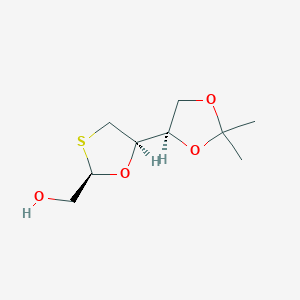
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
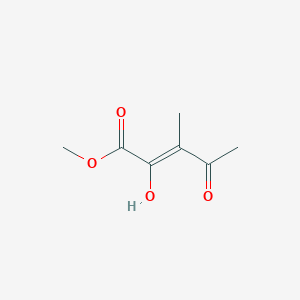
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
